Orcinol gentiobioside

Description

Properties

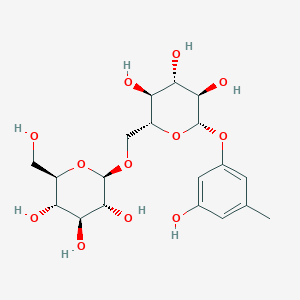

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-SKYGPZSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Orcinol Gentiobioside: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol gentiobioside, a phenolic glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, notably its antidepressant effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the rhizome of Curculigo orchioides Gaertn. , a flowering plant belonging to the Hypoxidaceae family.[1][2] This plant, commonly known as "Xianmao" in traditional Chinese medicine, has a long history of use for various ailments.[3] Another reported plant source is Semecarpus anacardium .[4]

Quantitative Analysis of this compound in Curculigo orchioides

The concentration of this compound in the rhizomes of C. orchioides can vary depending on the geographical location and the extraction method employed. The following table summarizes quantitative data from different studies.

| Plant Source | Plant Part | Geographic Origin | Extraction Method | Analytical Method | This compound Content (mg/g of dry weight) | Reference |

| Curculigo orchioides | Rhizome | Thuy Bang mountain, Vietnam | 100% Methanol, Soxhlet | HPLC | 9.16 ± 0.0189 | [1] |

| Curculigo orchioides | Rhizome | Ngu Binh mountain, Vietnam | 100% Methanol, Soxhlet | HPLC | 3.66 ± 0.0038 | [1] |

| Curculigo orchioides | Rhizome | Various locations in China | 70% Ethanol, Reduced Pressure | HPLC | 0.333 - 2.854 | [1] |

| Curculigo orchioides | Rhizome | Yulin, Guangxi, China | Not Specified | Not Specified | 11.58 | [1] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Extraction of this compound from Curculigo orchioides Rhizomes

a) Soxhlet Extraction:

This is a classic method for the exhaustive extraction of compounds from solid materials.

-

Sample Preparation: The rhizomes of C. orchioides are washed, and the secondary roots are removed. The rhizomes are then crushed in a porcelain mortar with liquid nitrogen and dried at 60°C for 48 hours. The dried material is ground into a fine powder.[5]

-

Extraction Procedure:

-

Accurately weigh 1 gram of the dried rhizome powder.

-

Place the powder in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill a round-bottomed flask with 100 mL of 100% methanol.[1]

-

Assemble the Soxhlet apparatus and heat the solvent.

-

Allow the extraction to proceed for a sufficient duration to ensure complete extraction.

-

After extraction, the solvent containing the crude extract is concentrated under reduced pressure.

-

b) Enzyme-Based Ultrasonic/Microwave-Assisted Extraction (EUMAE):

This modern technique offers higher efficiency and reduced extraction time.

-

Optimal Conditions:

-

Solvent: 70% ethanol

-

Ratio of raw material to solvent: 1:8

-

Extraction time: 15 minutes

-

Extraction temperature: 50°C

-

Enzyme amount: 3 mL

-

Microwave irradiation power: 400 W

-

-

Post-Extraction Purification: The crude extract can be further purified using macroporous adsorption resin to increase the purity of this compound.

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: The crude extract is dissolved in the mobile phase, centrifuged at 6000 rpm for 20 minutes, and the supernatant is filtered through a 0.45 µm membrane filter prior to injection.[5]

-

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

-

b) Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace analysis.

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions:

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its antidepressant and anti-osteoporotic effects being the most studied.

Antidepressant Activity

This compound has demonstrated antidepressant-like effects in preclinical models. Its proposed mechanism involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the upregulation of neurotrophic factors.

Caption: Antidepressant mechanism of this compound.

Anti-osteoporotic Activity

Recent studies have shown that this compound can ameliorate senile osteoporosis. This effect is attributed to its ability to attenuate oxidative stress and autophagy in osteoclasts through the activation of the Nrf2/Keap1 and mTOR signaling pathways.[2]

Caption: Anti-osteoporotic mechanism of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. The rhizomes of Curculigo orchioides are its most abundant natural source. This guide has provided a comprehensive overview of the methods for its extraction and quantification, which are crucial for standardization and further research. The elucidation of its mechanisms of action in antidepressant and anti-osteoporotic activities opens new avenues for the development of novel therapeutics. Further investigation into its pharmacokinetics, safety profile, and efficacy in clinical settings is warranted to fully realize its potential in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Orcinol Gentiobioside from Curculigo orchioides: A Technical Guide to Its Discovery, Isolation, and Characterization

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of orcinol gentiobioside, a significant phenolic glycoside identified in the rhizomes of Curculigo orchioides. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols, quantitative data, and a summary of the current understanding of its biological significance.

Introduction

Curculigo orchioides Gaertn., a member of the Hypoxidaceae family, is a perennial herb with a long history of use in traditional medicine systems across Asia.[1] Its rhizomes are known to contain a variety of bioactive compounds, including phenolic glycosides, which are believed to contribute to its therapeutic properties.[2][3] Among these, this compound, also known as anacardoside or more formally as orcinol-1-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside, is a noteworthy constituent.[4][5] This guide details the scientific journey of its discovery and the methodologies for its isolation and characterization.

Discovery and Structural Elucidation

The initial identification of this compound from Curculigo orchioides was a result of systematic phytochemical investigations aimed at isolating and characterizing the plant's phenolic constituents. The structure of this compound was determined through comprehensive spectroscopic analysis.

Structural Formula: Orcinol-1-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside[4][5]

The elucidation of this structure was accomplished using a combination of modern spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): Including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as HSQC and HMBC) techniques were crucial for establishing the connectivity of atoms and the stereochemistry of the glycosidic linkages.

Experimental Protocols

The following sections provide a detailed methodology for the extraction and isolation of this compound from the rhizomes of Curculigo orchioides, based on established phytochemical procedures.[4]

Plant Material and Extraction

-

Plant Material: The rhizomes of Curculigo orchioides are collected, authenticated, and dried.

-

Extraction: The dried rhizomes are powdered and extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

The isolation of this compound from the crude methanolic extract involves a multi-step chromatographic process.

Detailed Chromatographic Procedures

-

Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as n-butanol (n-BuOH). The butanolic fraction, typically enriched with glycosides, is collected.

-

Silica Gel Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step aids in the removal of polymeric and other interfering substances.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Quantitative Data

The yield of this compound can vary depending on the geographical source of the plant material, harvesting time, and the extraction and purification methods employed. The following table summarizes representative quantitative data for phenolic glycosides from C. orchioides.

| Parameter | Value | Reference |

| Orcinol-β-D-glucoside Content | ||

| Range in rhizomes (HPLC) | 1.27 to 9.16 mg/g | [6] |

| Using 100% Methanol Extraction | Higher yield than 70% Ethanol | [6] |

| Simultaneous Quantification (UPLC-PDA) | ||

| Orcinol Glucoside (OG) Yield | 0.36 - 1.301% | [7] |

| Curculigoside (CG) Yield | 0.041 - 0.123% | [7] |

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, orcinol glucoside, and other phenolic glycosides from C. orchioides provides valuable insights into its potential biological activities.

Known Biological Activities of Orcinol Glucosides from C. orchioides :

A study on orcinol glucoside has shown that it can attenuate bone loss in a mouse model of senile osteoporosis. This effect is believed to be mediated through the regulation of the Nrf2/Keap1 and mTOR signaling pathways , which play crucial roles in managing oxidative stress and autophagy in osteoclasts.

Given the structural similarity, it is plausible that this compound may exhibit similar biological activities and interact with related signaling pathways. However, further research is required to elucidate the specific molecular mechanisms of this compound.

Conclusion

This compound is a significant phenolic glycoside from Curculigo orchioides with potential therapeutic applications. The isolation and characterization of this compound have been made possible through a combination of classical and modern phytochemical techniques. While its biological activities are not as extensively studied as those of orcinol glucoside, the existing data suggests it is a promising candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to build upon in their exploration of the chemical and biological properties of this interesting natural product.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | CAS:868557-54-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Anacardoside from the seeds of Semecarpus anacardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Orcinol Gentiobioside: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol gentiobioside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of bone health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough examination of its mechanism of action. Special emphasis is placed on its role in modulating signaling pathways relevant to bone metabolism. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound (CAS No. 164991-86-0) is a glycosidic derivative of orcinol, where the orcinol moiety is linked to a gentiobiose sugar unit.[1] Gentiobiose is a disaccharide composed of two β-D-glucose units linked via a β(1→6) glycosidic bond.

Chemical Structure:

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-(3-hydroxy-5-methylphenoxy)-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

-

Molecular Formula: C₁₉H₂₈O₁₂[1]

-

Molecular Weight: 448.42 g/mol [1]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 164991-86-0 | [1] |

| Molecular Formula | C₁₉H₂₈O₁₂ | [1] |

| Molecular Weight | 448.42 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] Soluble in Ethanol.[2] | [1][2] |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound. While a complete set of spectra for this compound is not publicly available, this section outlines the expected spectral features based on its chemical structure and available data for its constituent parts, such as orcinol.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the orcinol ring, the methyl protons of the orcinol moiety, and a complex region of signals for the protons of the two glucose units of the gentiobiose sugar. The anomeric protons of the glucose units would appear as distinct doublets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the orcinol ring, the methyl carbon, and the twelve carbons of the gentiobiose moiety.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the cleavage of the glycosidic bonds, resulting in fragment ions corresponding to the orcinol aglycone and the gentiobiose sugar.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups.

-

Bands in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the methyl and methylene groups.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching vibrations in the 1000-1200 cm⁻¹ region, characteristic of alcohols and ethers (glycosidic linkage).

2.4. UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of the orcinol chromophore. Orcinol itself exhibits absorption maxima around 273 nm and 280 nm. The glycosylation is not expected to significantly shift these maxima.

Biological Activity: Anti-Osteoporotic Effects

This compound has been identified as a potent anti-osteoporotic agent.[4] Its primary mechanism of action involves the regulation of bone remodeling by influencing the activity of both osteoclasts (cells responsible for bone resorption) and osteoblasts (cells responsible for bone formation).

3.1. Inhibition of Osteoclastogenesis

This compound has been shown to inhibit the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts, a process known as osteoclastogenesis.[4] This inhibition is achieved through the promotion of apoptosis (programmed cell death) and the suppression of autophagy in osteoclast precursors.[4]

3.2. Promotion of Osteoblastic Differentiation

In addition to its effects on osteoclasts, a closely related compound, orcinol glucoside, has been demonstrated to promote the differentiation of bone mesenchymal stem cells (BMSCs) into osteoblasts. This suggests that this compound may also possess osteoblast-promoting activities, contributing to an overall anabolic effect on bone.

Mechanism of Action: The JNK1 Signaling Pathway

The anti-osteoporotic effects of this compound are mediated, at least in part, through the modulation of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[4][5] JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in regulating cellular processes such as apoptosis and autophagy.

Molecular docking and cellular thermal shift assays have demonstrated that this compound directly binds to JNK1.[4] This interaction inhibits the downstream signaling cascade initiated by the receptor activator of nuclear factor kappa-B ligand (RANKL), a key cytokine that promotes osteoclast formation and activation. By inhibiting JNK1, this compound promotes apoptosis and suppresses the autophagic processes that are essential for osteoclast survival and function.[4][6]

Caption: this compound's inhibitory effect on osteoclastogenesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the isolation and biological evaluation of this compound.

5.1. Isolation of this compound from Curculigo orchioides

A general protocol for the isolation of phenolic glycosides from the rhizomes of Curculigo orchioides involves the following steps:[7][8]

-

Extraction: Dried and powdered rhizomes of Curculigo orchioides are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is typically the n-butanol or ethyl acetate fraction.

-

Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

Caption: General workflow for the isolation of this compound.

5.2. In Vitro Anti-Osteoporotic Activity Assays

5.2.1. Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

-

Induction of Osteoclastogenesis: BMMs are then cultured with RANKL and M-CSF in the presence or absence of varying concentrations of this compound.

-

TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are identified and counted as mature osteoclasts.

5.2.2. F-Actin Ring Formation Assay

-

Cell Culture and Treatment: BMMs are cultured on bone slices or other suitable substrates and induced to differentiate into osteoclasts as described above, with or without this compound.

-

Staining: The cells are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., rhodamine) to visualize the F-actin cytoskeleton.

-

Microscopy: The formation of characteristic F-actin rings, which are essential for the bone-resorbing activity of osteoclasts, is observed using fluorescence microscopy.

5.2.3. Western Blot Analysis

-

Cell Lysis and Protein Quantification: BMMs treated with RANKL and this compound are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest in the JNK1 signaling pathway (e.g., phosphorylated JNK1, total JNK1, c-Jun) and key osteoclastogenic transcription factors (e.g., c-Fos, NFATc1).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-osteoporotic properties. Its ability to inhibit osteoclastogenesis and potentially promote osteoblastogenesis through the modulation of the JNK1 signaling pathway makes it an attractive candidate for the development of new therapies for bone-related disorders such as osteoporosis.

Future research should focus on several key areas:

-

Complete Spectroscopic Characterization: Obtaining and publishing a full set of spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis) for this compound is essential for its unambiguous identification and quality control.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies in animal models of osteoporosis are necessary to establish the efficacy and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide valuable insights into the structural features required for its biological activity and may lead to the development of more potent and selective compounds.

-

Elucidation of Downstream Targets: Further investigation into the downstream targets of the JNK1 pathway that are affected by this compound will provide a more complete understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound. The detailed information on its chemical properties, biological activities, and experimental protocols will be invaluable for advancing research in this exciting area of natural product drug discovery.

References

- 1. This compound | 164991-86-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JNK1 regulates RANKL-induced osteoclastogenesis via activation of a novel Bcl-2-Beclin1-autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four new trace phenolic glycosides from Curculigo orchioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative phenols and phenolic glycosides from Curculigo orchioides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Orcinol Gentiobioside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol gentiobioside, a phenolic glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis pathway of this compound in plants. It details the enzymatic steps, from the initial condensation of small precursor molecules to the final glycosylation events. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Orcinol and its glycosylated derivatives are a class of phenolic compounds distributed across various plant species, lichens, and fungi. One such derivative, this compound, is of particular interest due to its potential biological activities. The biosynthesis of this complex molecule involves a multi-step enzymatic cascade, starting from basic metabolic precursors. This guide will focus on the elucidation of this pathway in plants, with a particular emphasis on the key enzymes: orcinol synthase (ORS) and the UDP-dependent glycosyltransferases (UGTs) responsible for the sequential addition of glucose moieties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds in a stepwise manner, beginning with the formation of the orcinol core, followed by two sequential glycosylation steps.

Step 1: Formation of the Orcinol Core

The initial step is the synthesis of orcinol, a reaction catalyzed by orcinol synthase (ORS) . ORS is a type III polyketide synthase (PKS) that catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA.[1] This reaction results in the formation of the aromatic core of the molecule, orcinol (3,5-dihydroxytoluene).

Step 2: First Glycosylation - Formation of Orcinol Glucoside

Following its synthesis, the orcinol molecule undergoes its first glycosylation, a reaction mediated by a UDP-dependent glycosyltransferase (UGT) . This enzyme transfers a glucose moiety from UDP-glucose to one of the hydroxyl groups of orcinol, forming orcinol-β-D-glucoside.[1] This step is crucial for increasing the solubility and stability of the orcinol aglycone.

Step 3: Second Glycosylation - Formation of this compound

The final step in the biosynthesis is the addition of a second glucose molecule to orcinol glucoside to form this compound. This reaction is catalyzed by a specific UDP-glycosyltransferase , likely a glucoside glucosyltransferase , which attaches a glucose molecule to the first glucose of orcinol glucoside via a β-1,6 linkage, characteristic of a gentiobioside. While the specific enzyme for this step in the context of this compound biosynthesis is yet to be fully characterized in many plant species, the existence of such enzymes that act on glucosides has been established in the biosynthesis of other plant glycosides.

Quantitative Data

Quantitative analysis of the intermediates and final products of the this compound pathway is essential for understanding the efficiency of each enzymatic step and for metabolic engineering efforts.

Table 1: Quantitative Analysis of Orcinol and Orcinol Glucoside in Curculigo orchioides

| Compound | Tissue | Concentration (mg/g dry weight) | Analytical Method |

| Orcinol | Roots | Varies by location | HPLC |

| Orcinol-β-D-glucoside | Roots | 1.27 to 9.16 | HPLC |

Data extracted from studies on Curculigo orchioides, a known producer of orcinol glycosides.

Experimental Protocols

Detailed experimental protocols are critical for the replication of research findings and for the further investigation of the biosynthetic pathway.

Orcinol Synthase (ORS) Enzyme Assay

Objective: To determine the enzymatic activity of orcinol synthase.

Principle: The assay measures the formation of orcinol from acetyl-CoA and malonyl-CoA. The product can be quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant ORS enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., 20% HCl)

-

Ethyl acetate for extraction

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and malonyl-CoA.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified ORS enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the product, orcinol, with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC, comparing the retention time and peak area to a known standard of orcinol.

UDP-Glycosyltransferase (UGT) Enzyme Assay

Objective: To determine the enzymatic activity of the UGTs involved in the glycosylation of orcinol and orcinol glucoside.

Principle: The assay measures the formation of the glycosylated product (orcinol glucoside or this compound) from the respective acceptor substrate (orcinol or orcinol glucoside) and the sugar donor, UDP-glucose. The product formation can be monitored by HPLC or by detecting the release of UDP using a commercial kit like the UDP-Glo™ Glycosyltransferase Assay.

Materials:

-

Purified recombinant UGT enzyme

-

Orcinol or Orcinol Glucoside (acceptor substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or HPLC system

Procedure (using UDP-Glo™ Assay):

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate (orcinol or orcinol glucoside), and UDP-glucose.

-

Add the purified UGT enzyme to initiate the reaction.

-

Incubate at the optimal temperature for the desired time.

-

Stop the reaction according to the UDP-Glo™ Assay protocol (typically by adding the UDP Detection Reagent).

-

Measure the luminescence using a plate reader. The light output is proportional to the amount of UDP formed, which corresponds to the enzyme activity.

Procedure (using HPLC):

-

Follow steps 1-3 of the UDP-Glo™ Assay procedure.

-

Stop the reaction by adding a quenching solution (e.g., methanol or an acid).

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for UGT Activity Assay

Caption: Experimental workflow for UGT activity assay.

Conclusion

The biosynthesis of this compound is a fascinating example of how plants create complex natural products from simple precursors. The pathway relies on the sequential action of an orcinol synthase and at least two distinct UDP-dependent glycosyltransferases. While the initial steps leading to orcinol glucoside are becoming better understood, particularly through heterologous expression studies, the final glycosylation to form the gentiobioside remains an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into this pathway, with the ultimate goal of harnessing its potential for the sustainable production of this valuable bioactive compound. Future work should focus on the identification and characterization of the specific glucoside glucosyltransferase responsible for the final step in this compound biosynthesis.

References

A Technical Guide to the Structural Differences Between Orcinol Gentiobioside and Orcinol Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the structural distinctions between orcinol gentiobioside and orcinol glucoside. The document outlines their core chemical properties, biosynthetic origins, and methodologies for their study, adhering to the specific requirements for data presentation and visualization for a scientific audience.

Core Structural Differences and Chemical Properties

The fundamental difference between orcinol glucoside and this compound lies in the glycosidic substitution on the orcinol aglycone. Orcinol glucoside is a monosaccharide derivative, featuring a single glucose moiety. In contrast, this compound is a disaccharide derivative, containing a gentiobiose unit, which is composed of two glucose molecules linked by a β(1→6) bond.[1] This structural variance significantly impacts their molecular weight and other physicochemical properties.

The aglycone, orcinol (3,5-dihydroxytoluene), is a phenolic compound found in various lichens and has the chemical formula C7H8O2.[2]

Orcinol Glucoside is formed when a single β-D-glucopyranosyl group is attached to one of the hydroxyl groups of the orcinol core.

This compound is formed when a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl) unit is attached to the orcinol core.

Below is a summary of their key chemical properties:

| Property | Orcinol | Orcinol Glucoside | This compound |

| Chemical Formula | C7H8O2 | C13H18O7 | C19H28O12 |

| Molecular Weight | 124.14 g/mol | 286.28 g/mol [3] | 448.42 g/mol [4] |

| IUPAC Name | 5-Methylbenzene-1,3-diol | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol[3] | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol[5] |

| Synonyms | 3,5-Dihydroxytoluene, 5-Methylresorcinol | Sakakin | Anacardoside |

The structural relationship between these three molecules can be visualized as a progressive glycosylation of the orcinol core.

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS):

In mass spectrometry, a common fragmentation pattern for O-glycosides involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.

-

Orcinol Glucoside: In positive ion mode, the protonated molecule [M+H]+ would be observed at m/z 287.13. A characteristic fragmentation would be the loss of the glucose unit (162 Da), leading to a fragment ion corresponding to the orcinol aglycone at m/z 125.02.

A summary of the expected primary mass spectrometry data is provided below.

| Compound | Molecular Ion [M+H]+ (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) |

| Orcinol Glucoside | 287.13 | 125.02 (Orcinol Aglycone) | 162.11 (Glucose) |

| This compound | 449.16 | 287.13 (Orcinol Glucoside) / 125.02 (Orcinol Aglycone) | 162.11 (Glucose) / 324.22 (Gentiobiose) |

Biosynthesis of Orcinol Glycosides

The biosynthesis of orcinol and its glycosides originates from the polyketide pathway. Orcinol itself is synthesized from acetyl-CoA and malonyl-CoA. The subsequent glycosylation steps are catalyzed by UDP-dependent glycosyltransferases (UGTs).

The biosynthetic pathway for orcinol glucoside has been investigated, identifying the roles of orcinol synthase (ORS) and a specific UGT. The formation of this compound is presumed to occur through the action of a second glycosyltransferase, which attaches a glucose molecule to the existing glucose of orcinol glucoside.

Experimental Protocols

Extraction and Isolation of Orcinol Glycosides

The following is a general protocol for the extraction and isolation of phenolic glycosides from plant material, which can be adapted for orcinol glucoside and this compound.

-

Sample Preparation: The plant material (e.g., rhizomes) is air-dried and powdered.

-

Extraction: The powdered material is subjected to maceration or Soxhlet extraction with a polar solvent such as 70-80% ethanol or methanol.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fractions are further purified using column chromatography.

-

Initial Fractionation: Sephadex LH-20 or MCI gel chromatography is often used for initial separation.

-

Fine Purification: High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) with a suitable solvent system (e.g., a gradient of methanol or acetonitrile in water) is employed to isolate the pure compounds.

-

Structural Elucidation Workflow

The structural identity of the isolated compounds is confirmed through a combination of spectroscopic techniques.

Involvement in Signaling Pathways: Wnt/β-Catenin

Orcinol glucoside has been reported to interact with the canonical Wnt/β-catenin signaling pathway.[6] This pathway is crucial in cell fate determination, proliferation, and differentiation.

In the "off" state, a destruction complex (comprising APC, Axin, and GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. In the "on" state, the binding of a Wnt ligand to its receptor (Frizzled and LRP5/6) leads to the recruitment of Dishevelled (Dvl). This inactivates the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator with TCF/LEF transcription factors to regulate the expression of target genes.

References

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity [mdpi.com]

- 3. Orcinol Glucoside | C13H18O7 | CID 12315192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vjs.ac.vn [vjs.ac.vn]

The Biological Activities of Orcinol Gentiobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol gentiobioside, a phenolic glycoside, is a natural compound predominantly isolated from the rhizomes of Curculigo orchioides. This plant has a long history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological properties of its constituent compounds. This compound, also known as orcinol glucoside, has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While research on this specific compound is ongoing, this document synthesizes the current scientific knowledge to support further investigation and potential therapeutic development.

Anti-Osteoporotic Activity

This compound has demonstrated significant potential in the management of osteoporosis, particularly senile osteoporosis, by modulating bone remodeling processes.

Quantitative Data

| Parameter | Model | Treatment | Concentration/Dose | Result | Reference |

| Osteoclast Number | RANKL and H₂O₂-induced RAW264.7 cells | Orcinol Glucoside | 10, 20, 40 μM | Dose-dependent decrease in TRAP-positive multinucleated osteoclasts. | [1] |

| TRAP Activity | RANKL and H₂O₂-induced RAW264.7 cells | Orcinol Glucoside | 10, 20, 40 μM | Dose-dependent decrease in Tartrate-Resistant Acid Phosphatase activity. | [1] |

| Bone Mineral Density (BMD) | Senescence-Accelerated Mouse Prone 6 (SAMP6) | Orcinol Glucoside | 20, 40 mg/kg/day (oral) | Significant increase in BMD compared to the model group. | [1] |

Signaling Pathways

This compound exerts its anti-osteoporotic effects through the modulation of the Nrf2/Keap1 and mTOR signaling pathways in osteoclasts. Oxidative stress is a key contributor to the development of senile osteoporosis. This compound activates the Nrf2/Keap1 pathway, a primary regulator of cellular resistance to oxidants, leading to the attenuation of oxidative stress. Simultaneously, it activates the mTOR signaling pathway, which is involved in suppressing autophagy in osteoclasts. The interplay between these two pathways contributes to the inhibition of osteoclast formation and bone resorption.[1]

Experimental Protocols

1.3.1. In Vitro Osteoclastogenesis Assay [1]

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Osteoclast Differentiation: To induce osteoclast differentiation, RAW264.7 cells are seeded in 96-well plates and treated with 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and 100 μM of hydrogen peroxide (H₂O₂) to mimic oxidative stress.

-

Treatment: Cells are concurrently treated with varying concentrations of this compound (e.g., 10, 20, 40 μM) for the duration of the differentiation process (typically 5-7 days).

-

TRAP Staining: After differentiation, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under a microscope.

-

TRAP Activity Assay: The TRAP activity in the cell culture supernatant or cell lysate is quantified using a p-nitrophenyl phosphate (pNPP) substrate, with the absorbance measured at 405 nm.

1.3.2. In Vivo Senile Osteoporosis Model [1]

-

Animal Model: Senescence-Accelerated Mouse Prone 6 (SAMP6) mice are used as a model for senile osteoporosis.

-

Treatment: Mice are orally administered with this compound (e.g., 20 and 40 mg/kg/day) or vehicle control for a specified period (e.g., 12 weeks).

-

Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).

-

Histological Analysis: Femurs are collected, fixed, decalcified, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) for morphological analysis and for TRAP to identify osteoclasts.

Anxiolytic Activity

This compound has been shown to possess anxiolytic-like effects without inducing sedation.

Quantitative Data

| Parameter | Model | Treatment | Dose | Result |

| Time in Open Arms | Elevated Plus Maze (Mice) | Orcinol Glucoside | 5, 10, 20 mg/kg (oral) | Significant increase in time spent in the open arms. |

| Open Arm Entries | Elevated Plus Maze (Mice) | Orcinol Glucoside | 5, 10, 20 mg/kg (oral) | Significant increase in the number of entries into the open arms. |

| Head-Dipping Behavior | Hole-Board Test (Mice) | Orcinol Glucoside | 5, 10, 20 mg/kg (oral) | Significant increase in the number of head-dips. |

Experimental Protocols

2.2.1. Elevated Plus Maze (EPM) Test

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Procedure: Mice are individually placed in the center of the maze, facing an open arm. The number of entries into and the time spent in each type of arm are recorded for a 5-minute period.

-

Anxiolytic Effect: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Antioxidant and Anti-inflammatory Activities

General Experimental Protocols

3.1.1. DPPH Radical Scavenging Assay (Antioxidant)

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.

-

Procedure: A solution of DPPH in methanol is mixed with various concentrations of the test compound. The mixture is incubated in the dark, and the absorbance is measured at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

3.1.2. Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)

-

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).

-

NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation: The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.

Antimicrobial and Tyrosinase Inhibitory Activities (Contextual Information)

Direct evidence for the antimicrobial and tyrosinase inhibitory activities of isolated this compound is currently lacking in the scientific literature. However, extracts from Curculigo orchioides have shown promise in these areas.

Antimicrobial Activity of Curculigo orchioides Extracts

Various extracts of Curculigo orchioides have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

4.1.1. General Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: A two-fold serial dilution of the test substance is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.

Tyrosinase Inhibitory Activity of Curculigo orchioides Extracts

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest for cosmetic and therapeutic applications related to hyperpigmentation.

4.2.1. General Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

-

Procedure: A reaction mixture containing mushroom tyrosinase, L-DOPA as the substrate, and various concentrations of the test compound is prepared in a suitable buffer.

-

Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475 nm over time.

-

Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound is a promising natural compound with a range of demonstrated biological activities, most notably in the areas of anti-osteoporosis and anxiolytic effects. The elucidation of its role in the Nrf2/Keap1 and mTOR signaling pathways provides a solid foundation for further mechanistic studies. While its antioxidant and anti-inflammatory properties are suggested, further research is required to quantify these effects for the pure compound. The potential for antimicrobial and tyrosinase inhibitory activities, based on studies of its plant source, warrants direct investigation of this compound in these assays. This technical guide serves as a comprehensive resource for researchers and drug development professionals, highlighting both the established knowledge and the existing gaps in the scientific understanding of this compound's therapeutic potential. Future studies should focus on obtaining robust quantitative data for all reported activities, exploring additional biological targets, and conducting preclinical and clinical trials to validate its efficacy and safety for various health applications.

References

In Silico Prediction of Orcinol Gentiobioside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol gentiobioside, a phenolic glycoside primarily isolated from Curculigo orchioides, has garnered attention for its potential therapeutic applications, including anti-osteoporotic, antidepressant, and anxiolytic effects. The advancement of computational methodologies offers a rapid and cost-effective avenue to explore the molecular mechanisms underpinning these bioactivities and to assess the compound's drug-likeness. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of this compound. It provides detailed hypothetical protocols for molecular docking studies against plausible protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and the analysis of associated signaling pathways. All quantitative data are presented in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension. This document serves as a methodological framework for the computational evaluation of this compound and other natural products in the early stages of drug discovery.

Introduction

Natural products remain a significant source of novel therapeutic agents. This compound is one such compound with demonstrated potential in preclinical studies.[1][2][3] In silico approaches, such as molecular docking and ADMET prediction, are pivotal in modern drug discovery, enabling the elucidation of drug-target interactions and the early assessment of a compound's pharmacokinetic and safety profiles.[4][5][6] This guide presents a hypothetical but plausible in silico investigation of this compound's bioactivity, focusing on its anti-osteoporotic, antidepressant, and anxiolytic properties.

Molecular Structure of this compound

The chemical structure of this compound is crucial for in silico analysis. Its 2D and 3D conformations are used as inputs for docking simulations and property predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈O₁₂ | [7] |

| Molecular Weight | 448.42 g/mol | [7] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | [7] |

| Canonical SMILES | CC1=CC(=CC(=C1)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO)O | [7] |

In Silico Bioactivity Prediction: A Methodological Workflow

The following diagram illustrates the proposed computational workflow for assessing the bioactivity of this compound.

Experimental Protocol: Ligand and Target Preparation

-

Ligand Preparation :

-

The 3D structure of this compound is obtained from the PubChem database (CID: 10411370).[7]

-

The structure is energy-minimized using a suitable force field (e.g., MMFF94) in molecular modeling software such as Avogadro or PyMOL.

-

Hydrogen atoms are added, and appropriate ionization states are assigned at physiological pH (7.4).

-

-

Target Protein Selection and Preparation :

-

Plausible protein targets are identified based on the known bioactivities of this compound.

-

Anti-osteoporosis : Sclerostin (PDB ID: 4H33) and Parathyroid Hormone 1 Receptor (PTH1R) (PDB ID: 6NBF).

-

Antidepressant/Anxiolytic : Serotonin Transporter (SERT) (PDB ID: 5I6X) and GABA-A Receptor (PDB ID: 6D6U).

-

The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms are added, and charges are assigned using tools like AutoDockTools.

-

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8][9][10][11]

Experimental Protocol: Molecular Docking

-

Grid Box Generation : A grid box is defined around the active site of each target protein, encompassing all critical residues.

-

Docking Algorithm : A Lamarckian genetic algorithm, as implemented in AutoDock Vina, is employed for docking simulations.

-

Parameters : The number of binding modes is set to 10, and the exhaustiveness of the search is set to 8.

-

Analysis : The resulting docking poses are analyzed based on their binding energy (kcal/mol) and interactions (hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Hypothetical Docking Results

The following table summarizes the hypothetical binding affinities of this compound with the selected target proteins.

Table 2: Hypothetical Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Bioactivity | Predicted Binding Affinity (kcal/mol) |

| Sclerostin | 4H33 | Anti-osteoporosis | -8.2 |

| PTH1R | 6NBF | Anti-osteoporosis | -7.5 |

| SERT | 5I6X | Antidepressant | -9.1 |

| GABA-A Receptor | 6D6U | Anxiolytic | -8.8 |

ADMET Prediction

ADMET prediction assesses the drug-likeness of a compound by evaluating its pharmacokinetic and toxicological properties.[6]

Experimental Protocol: ADMET Prediction

-

Software : Web-based platforms such as SwissADME and pkCSM are utilized for ADMET prediction.

-

Input : The canonical SMILES string of this compound is used as the input.

-

Properties Predicted :

-

Absorption : Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution : Blood-Brain Barrier (BBB) permeability, CNS permeability.

-

Metabolism : Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion : Total clearance.

-

Toxicity : AMES toxicity, hERG I inhibition, Hepatotoxicity.

-

Lipinski's Rule of Five : Evaluation of drug-likeness.

-

Hypothetical ADMET Profile

Table 3: Hypothetical ADMET Prediction for this compound

| Parameter | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| BBB Permeability | Low | Limited CNS penetration |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| AMES Toxicity | Non-toxic | Non-mutagenic |

| hERG I Inhibition | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Low risk of liver damage |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Signaling Pathway Analysis

Based on the molecular docking results, we can hypothesize the involvement of this compound in specific signaling pathways. For its antidepressant and anxiolytic effects, modulation of serotonergic and GABAergic signaling is plausible.

Hypothetical Serotonergic Synapse Modulation

The diagram below illustrates the potential mechanism of action of this compound at a serotonergic synapse, based on its predicted high binding affinity for the Serotonin Transporter (SERT).

By inhibiting SERT, this compound could increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling and thereby exerting antidepressant and anxiolytic effects.

Conclusion

This technical guide has detailed a hypothetical yet methodologically sound in silico approach to characterizing the bioactivity of this compound. The outlined protocols for molecular docking and ADMET prediction, coupled with the analysis of relevant signaling pathways, provide a robust framework for the initial assessment of this and other natural products. The hypothetical results suggest that this compound is a promising drug-like molecule with the potential to modulate key protein targets involved in osteoporosis, depression, and anxiety. These computational predictions warrant further validation through in vitro and in vivo experimental studies to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Molecular Targets for Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic - Wikipedia [en.wikipedia.org]

- 4. Novel Molecular Targets of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New therapeutic targets for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. melioguide.com [melioguide.com]

- 7. Anxiolytic Medications: Types and Side Effects [webmd.com]

- 8. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Target for Antidepressants | Northwestern Medicine [nm.org]

- 10. JCI - Anxiolytic drug targets: beyond the usual suspects [jci.org]

- 11. glpbio.com [glpbio.com]

Orcinol Gentiobioside (Anacardoside): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol gentiobioside, also known as Anacardoside, is a phenolic glycoside found in various medicinal plants, notably Curculigo orchioides and Semecarpus anacardium.[1][2] This technical guide provides an in-depth overview of its chemical properties, biological activities, and mechanisms of action. The document summarizes key quantitative data, details experimental protocols for its study, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

This compound is a naturally occurring compound that has garnered scientific interest for its potential therapeutic applications. It belongs to the class of phenolic glycosides, characterized by a phenolic aglycone (orcinol) linked to a disaccharide (gentiobiose). Its presence in plants with a history of use in traditional medicine, such as Curculigo orchioides for osteoporosis and Semecarpus anacardium for a variety of ailments, underscores its potential pharmacological relevance. This guide aims to consolidate the current scientific knowledge on this compound to facilitate its exploration as a potential drug lead.

Physicochemical Properties

This compound is a white solid with the molecular formula C₁₉H₂₈O₁₂ and a molecular weight of 448.42 g/mol .[3][4] It is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, pyridine, chloroform, dichloromethane, and acetone.[3][5]

| Property | Value | Reference(s) |

| Synonyms | Anacardoside | [3] |

| CAS Number | 164991-86-0 | [3] |

| Molecular Formula | C₁₉H₂₈O₁₂ | [3] |

| Molecular Weight | 448.42 g/mol | [3] |

| Appearance | White solid | [6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Acetone | [3][5] |

Biological Activities and Quantitative Data

This compound and its aglycone, orcinol, have been reported to exhibit a range of biological activities. The most well-documented is its anti-osteoporotic effect. Additionally, related compounds and extracts from its source plants suggest potential antioxidant, antimicrobial, and anti-inflammatory properties.

Anti-Osteoporotic Activity

This compound has been identified as a principal active constituent from Curculigo orchioides with anti-osteoporotic (anti-OP) activity.[6][3] It has been shown to inhibit the formation and differentiation of osteoclasts, the cells responsible for bone resorption.[6]

| Assay | Effect of this compound | Quantitative Data | Reference(s) |

| Osteoclast Formation and Differentiation | Inhibition | - | [6] |

| TRAP Staining and Activity | Inhibition | - | [6] |

| F-actin Ring Formation | Inhibition | - | [6] |

| Bone Resorption Activity | Inhibition | - | [6] |

Antioxidant Activity

| Assay | Test Substance | IC₅₀ Value | Reference(s) |

| ABTS Radical Scavenging | Anacardium occidentale ethyl acetate leaf extract | 22.39 µg/mL | [7] |

| DPPH Radical Scavenging | Anacardium occidentale crude leaf extract | 59.19 ± 2.38 μg/mL | [8] |

Antimicrobial Activity

Anacardic acids, which are structurally related to the aglycone of Anacardoside, have shown potent antimicrobial activity. A mixture of anacardic acids from Amphipterygium adstringens exhibited a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Helicobacter pylori.[9] Extracts from Semecarpus anacardium have also shown inhibitory activity against various bacteria.[10]

| Organism | Test Substance | MIC Value | Reference(s) |

| Helicobacter pylori | Anacardic acids mixture | 10 µg/mL | [9] |

| Staphylococcus aureus | Semecarpus anacardium extract | 10 mg/mL | [10] |

| Escherichia coli | Semecarpus anacardium extract | 20 mg/mL | [10] |

Cytotoxic and Anti-inflammatory Activity

Anacardic acids have demonstrated cytotoxic effects against various cancer cell lines. For example, anacardic acid (13:0) showed IC₅₀ values of 18.90 µg/mL, 26.10 µg/mL, and 17.73 µg/mL against MCF-7, HepG-2, and MKN-45 cell lines, respectively. While direct anti-inflammatory data for this compound is limited, related flavonoids have shown inhibitory effects on PGE2 production, with IC₅₀ values ranging from 7.2 µM to 92 µM.[11]

| Cell Line / Assay | Test Substance | IC₅₀ Value | Reference(s) |

| MCF-7 (Breast cancer) | Anacardic acid (13:0) | 18.90 µg/mL | |

| HepG-2 (Liver cancer) | Anacardic acid (13:0) | 26.10 µg/mL | |

| MKN-45 (Gastric cancer) | Anacardic acid (13:0) | 17.73 µg/mL | |

| PGE2 Production | Wogonin | 28 µM | [11] |

| PGE2 Production | 6-methoxywogonin | 7.2 µM | [11] |

Mechanism of Action and Signaling Pathways

Inhibition of Osteoclastogenesis

This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy in osteoclasts.[6] This action is mediated through the JNK1 signaling pathway.[6]

Regulation of Senile Osteoporosis

The related compound, Orcinol glucoside (OG), has been shown to improve senile osteoporosis.[7] It attenuates oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways.[7]

Experimental Protocols

Isolation of this compound (Anacardoside)

This protocol is a generalized procedure based on methods for isolating phenolic glycosides from Curculigo orchioides and Semecarpus anacardium.[1][12][13]

Methodology:

-

Extraction: The dried and powdered plant material is extracted with methanol or 80% ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol or ethyl acetate fraction, which is typically enriched with glycosides, is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, chloroform-methanol or methanol-water.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or repeated column chromatography to yield the pure compound.

Synthesis of Orcinol (Aglycone)

Methodology:

-

Condensation: React an alkyl acetoacetate with an alkyl crotonate in the presence of a strong base like sodium hydride to form a carboethoxymethyldihydroresorcinol intermediate.

-

Saponification and Decarboxylation: The intermediate is then saponified and decarboxylated to yield methyldihydroresorcinol.

-

Dehydrogenation: Finally, methyldihydroresorcinol is dehydrogenated using a catalyst such as palladium-on-carbon to produce orcinol.

Glycosylation of the synthesized orcinol with a protected gentiobiose derivative would be the subsequent step to obtain this compound, though specific conditions for this reaction would need to be optimized.

Pharmacokinetics

Pharmacokinetic data for this compound is limited. However, a study on the closely related Orcinol glucoside in rats provides valuable insights.[1][15]

| Parameter | Value (for Orcinol Glucoside) | Reference(s) |

| Tₘₐₓ (Time to maximum concentration) | ~2 hours | [1] |

| AUC₀-∞ (Area under the curve) | 71.458 ± 1.378 µg/Lh (Raw Extract) | [1] |

| 99.73 ± 14.325 µg/Lh (Processed Extract) | [1] | |

| Excretion | Primarily through urine | [1] |

These data suggest that orcinol glycosides are orally absorbed, with processing of the plant material potentially influencing their bioavailability.

Spectroscopic Data

The structure of Anacardoside (this compound) was originally elucidated using a combination of NMR techniques.[16] While a complete, assigned 1H and 13C NMR data table is not available in a single public source, the key structural features can be inferred.

Expected ¹H NMR signals:

-

Aromatic protons of the orcinol ring.

-

A methyl singlet from the orcinol moiety.

-

Anomeric protons of the two glucose units of gentiobiose.

-

A complex region of overlapping signals from the other sugar protons.

Expected ¹³C NMR signals:

-

Aromatic carbons of the orcinol ring, including oxygenated carbons at lower field.

-

A methyl carbon signal.

-

Anomeric carbons of the two glucose units (typically around 100-105 ppm).

-

Other sugar carbons in the 60-80 ppm region.

Conclusion

This compound (Anacardoside) is a promising natural product with demonstrated anti-osteoporotic activity. Its mechanism of action, involving the inhibition of osteoclastogenesis through the JNK1 signaling pathway, provides a solid foundation for further investigation. While more research is needed to fully characterize its pharmacokinetic profile and to explore its other potential biological activities, the information compiled in this guide offers a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future studies should focus on obtaining more extensive quantitative biological data for the pure compound, developing efficient synthetic routes, and conducting in vivo efficacy and safety studies.

References

- 1. Isolation and Characterization of an Acyclic Isoprenoid from Semecarpus anacardium Linn. and its Antibacterial Potential in vitro: - Antimicrobial Activity of Semecarpus anacardium Linn. Seeds - - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Three new phenolic glycosides from Curculigo orchioides G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Helicobacter pylori activity of anacardic acids from Amphipterygium adstringens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3865884A - Preparation of orcinol - Google Patents [patents.google.com]

- 15. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Anacardoside from the seeds of Semecarpus anacardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Orcinol Gentiobioside from Curculigo breviscapa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigo breviscapa, a member of the Hypoxidaceae family, is a medicinal plant known to contain a variety of bioactive phytochemicals. Among these is orcinol gentiobioside, a phenolic glycoside that has garnered interest for its potential pharmacological activities. Phenolic glycosides from related species, such as orcinol glucoside from Curculigo orchioides, have demonstrated properties including anti-osteoporotic effects through the modulation of cellular signaling pathways. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the rhizomes of Curculigo breviscapa, based on established phytochemical isolation methodologies for related compounds.

Data Presentation

The following tables summarize quantitative data from studies on related Curculigo species to provide a benchmark for expected yields. Note that yields can vary based on plant material origin, collection time, and the specific extraction parameters employed.

Table 1: Yield of Orcinol Glucoside from Curculigo orchioides Rhizomes Using Different Extraction Methods

| Extraction Method & Solvent | Yield (mg/g of dry weight) |

| Soxhlet Extraction (100% Methanol) | 9.16 ± 0.0189 |

| Reduced Pressure Extraction (70% Ethanol) | Lower than methanol extraction |

| Control (Method not specified) | 1.27 ± 0.0020 |

Data adapted from a study on C. orchioides; specific yields for this compound from C. breviscapa may differ.[1]

Table 2: Total Phenolic Content (TPC) in Various Tissues of Curculigo latifolia

| Plant Material | Total Phenolic Content (mg Gallic Acid Equivalent / g) |

| Rhizome | 457.80 ± 0.51 |

| Plantlet Leaves (in vitro) | 289.19 ± 0.40 |

| Callus (in vitro) | 227.87 ± 0.35 |

| Petiole | 185.74 ± 0.30 |

| Leaves | 152.19 ± 0.28 |

This data from a related species highlights that the rhizome is a rich source of phenolic compounds.[2]

Experimental Protocols

This section details a comprehensive methodology for the isolation and purification of this compound.

Plant Material Preparation

-

Collection and Identification : Collect fresh rhizomes of Curculigo breviscapa. The plant should be authenticated by a qualified botanist, and a voucher specimen deposited in a herbarium for reference.

-

Cleaning and Drying : Thoroughly wash the rhizomes with water to remove soil and foreign matter. Slice them into small pieces to facilitate drying.

-

Drying : Dry the rhizome pieces in a shaded, well-ventilated area or in a hot-air oven at a controlled temperature (typically 40-50°C) until they are brittle and moisture content is minimal.[2][3]

-

Pulverization : Grind the dried rhizomes into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.

Extraction

-

Solvent Selection : 80% ethanol is an effective solvent for extracting phenolic glycosides.[4]

-

Procedure (Soxhlet Extraction) :

-

Place approximately 200 g of the dried rhizome powder into a cellulose thimble.

-

Position the thimble inside a Soxhlet extractor.

-

Add 1.5 L of 80% ethanol to the connected round-bottom flask.

-

Heat the solvent using a heating mantle to a temperature that maintains a steady cycle of reflux (around 80-90°C).

-

Continue the extraction for approximately 6-8 hours or until the solvent in the extractor siphon tube runs clear.

-

After extraction, allow the apparatus to cool.

-

-

Concentration : Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Fractionation (Solvent-Solvent Partitioning)

-

Suspension : Suspend the crude ethanolic extract in 500 mL of distilled water.

-

Sequential Partitioning :

-